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Compound of Interest

Compound Name: Plutonium hexafluoride

Cat. No.: B084494

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gaseous plutonium hexafluoride (PuFe). The information presented herein is curated from
experimental data and theoretical calculations, offering a critical resource for professionals
working with this volatile and highly reactive compound. All quantitative data are summarized in
structured tables for ease of reference and comparison. Detailed experimental protocols for key
measurements are also provided.

Core Thermodynamic Properties

Gaseous plutonium hexafluoride is the most volatile compound of plutonium and plays a
significant role in certain nuclear material processing applications. A thorough understanding of
its thermodynamic properties is crucial for safe handling, process design, and modeling of its
chemical behavior.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy and entropy of formation are fundamental thermodynamic quantities
that dictate the stability and reactivity of a compound. For gaseous PuFs, these values have
been determined through a combination of experimental measurements and theoretical
calculations.
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Property Value Conditions

Standard Enthalpy of -2125.5 + 8.4 kd/mol (-508 + 2

i at 298.15 K (25 °C) and 1 atm
Formation (AH°f) [gas] kcal/mol)

Standard Molar Entropy (S°) 369.3 £ 8.4 J/(mol-K) (88.29

at 298.15 K (25 °C) and 1 atm
[gas] cal/mol-K)

Standard Gibbs Free Energy
) -2058.1 kJ/mol (calculated) at 298.15 K (25 °C) and 1 atm
of Formation (AG®f) [gas]

Vapor Pressure and Phase Transitions

The volatility of PuFe is a key characteristic, and its vapor pressure has been experimentally
determined over a range of temperatures.

The vapor pressure of solid PuFe can be described by the following equation for the
temperature range of 0 to 51.59 °C: logio(P / Torr) = 10.613 - 2531 /T

For liquid PuFes, in the temperature range of 51.59 to 77.1 °C, the vapor pressure is given by:
logio(P / Torr) = 7.696 - 1619 /T

where P is the pressure in Torr and T is the absolute temperature in Kelvin.

Key phase transition points for plutonium hexafluoride are summarized in the table below.

Property Value

Triple Point Temperature 51.58 °C (324.73 K)

Triple Point Pressure 710 hPa (530 Torr)

Boiling Point (at 1 atm) 62 °C (335 K)

Heat of Sublimation (AH_sub) 50.6 kJ/mol (12.1 kcal/mol)[1]
Heat of Vaporization (AH_vap) 30.96 kJ/mol (7.4 kcal/mol)[1]
Heat of Fusion (AH_fus) 19.64 kJ/mol (4.7 kcal/mol)
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Calculated Thermodynamic Functions

Based on spectroscopic data, specifically the fundamental vibrational frequencies of the
gaseous PuFs molecule, a comprehensive set of thermodynamic functions has been calculated
using statistical mechanics principles for an ideal gas at one atmosphere. These functions are
indispensable for modeling the behavior of PuFe in various chemical processes and
environments.

Fundamental Vibrational Frequencies of Gaseous PuFe:

Mode Symmetry Wavenumber (cm~?)
Vi1 aig 628
V2 e g 523
V3 fiu 615
Va fiu 206
Vs f2g 211
Ve fau 141

Using these vibrational frequencies and the molecular weight of PuFs (3°8PuFs), the following
thermodynamic functions have been calculated for the gaseous state at various temperatures.

Calculated Thermodynamic Functions for Gaseous PuFs at 1 atm:
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Temperature -[G°-H°(298)]IT  H°-H°(298)
K) C_p (J/mol-K) S° (J/Imol-K) (3Imol-K) (kJImol)
298.15 127.3 369.3 369.3 0.00

300 127.6 370.1 369.3 0.24

400 139.8 408.3 374.2 13.64
500 146.1 439.6 384.6 27.50
600 149.9 466.1 397.1 41.40
700 152.4 489.0 410.1 55.23
800 154.2 509.2 422.9 69.04
900 155.5 527.3 435.3 82.80
1000 156.5 543.7 447.2 96.50

Experimental Protocols

The determination of thermodynamic properties for a substance as challenging as plutonium
hexafluoride requires specialized and robust experimental techniques. The high radioactivity,
corrosivity, and volatility of PuFe necessitate the use of contained systems and sensitive
measurement apparatus.

Vapor Pressure Measurement using a Quartz Sickle
Gauge

Objective: To accurately measure the vapor pressure of solid and liquid PuFs as a function of
temperature.

Apparatus:

o Sample Manifold: Constructed from a corrosion-resistant material such as nickel or Monel,
capable of being evacuated to high vacuum and heated uniformly.

e Quartz Sickle Gauge: A differential pressure transducer where the deflection of a thin quartz
membrane (the "sickle") is used to measure the pressure difference between the sample and
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a reference vacuum. The null position of the sickle is detected optically.

Constant Temperature Bath: A thermostatically controlled liquid or air bath to maintain the
sample at a precise and stable temperature.

High-Vacuum System: Capable of achieving pressures below 10-° Torr.

Pressure Measurement System: A calibrated manometer or pressure transducer to measure
the balancing pressure of an inert gas.

Glovebox: All experimental work must be conducted within a high-integrity glovebox to
ensure containment of the radioactive material.

Procedure:

Sample Preparation: A small, known quantity of high-purity PuFe is synthesized and
transferred into the sample side of the quartz sickle gauge apparatus within the glovebox.

System Evacuation: The entire apparatus is evacuated to a high vacuum to remove any
residual gases.

Temperature Equilibration: The sample is brought to the desired temperature using the
constant temperature bath and allowed to equilibrate until the temperature is stable.

Pressure Measurement (Null Method):

[¢]

The vapor pressure exerted by the PuFs sample causes the quartz sickle to deflect.

o Adry, inert gas (e.g., nitrogen or argon) is slowly introduced into the reference side of the
gauge.

o The pressure of the inert gas is adjusted until the sickle returns to its original null position,
as observed through the optical detection system.

o At this point, the pressure of the inert gas is equal to the vapor pressure of the PuFe. This
pressure is measured using the external calibrated manometer.
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+ Data Collection: The vapor pressure is recorded at various stable temperatures, both for the
solid and liquid phases, by incrementally increasing and then decreasing the temperature to
check for hysteresis.

+ Data Analysis: The logarithm of the measured vapor pressure is plotted against the inverse
of the absolute temperature (Clausius-Clapeyron plot) to determine the heats of sublimation
and vaporization.

Visualizations

To better illustrate the relationships and processes described in this guide, the following
diagrams have been generated.

Experimental Workflow for Vapor Pressure Measurement

Preparation Measurement Data Analysis

PUFs Synthesis }—» System Evacuation }—» Temperature Control }—» Pressure Balancing (Null Method) }—»{ Pressure Reading }»—l» Plot log(P) vs 1/T }—»

Sample Loading }»—u»

Calculate AH_sub & AH_vap

Click to download full resolution via product page

Caption: Workflow for vapor pressure determination of PuFe.

Key Thermodynamic Relationships for Gaseous PuFs
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Caption: Interrelation of thermodynamic properties for gaseous PuFe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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